Vilanterol Acetate
Description
Contextualization within Long-Acting Beta2-Adrenergic Agonist (LABA) Research
Vilanterol (B1248922) is classified as an ultra-long-acting beta2-adrenergic agonist (ultra-LABA). dovepress.com Beta2-adrenergic agonists are a class of drugs that selectively stimulate beta2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. wikipedia.org This stimulation leads to the relaxation of these muscles, resulting in bronchodilation. The development of LABAs, and subsequently ultra-LABAs like vilanterol, was driven by the need for medications with a longer duration of action to provide sustained bronchodilation and improve patient convenience. drugbank.comnih.gov
Historical Perspective of Beta2-Adrenergic Agonist Development leading to Vilanterol Acetate (B1210297)
The journey of beta2-agonist development began with non-selective agonists like epinephrine (B1671497) and isoproterenol. wikipedia.org The discovery that the beta2-receptor was primarily responsible for bronchodilation in 1967 spurred the development of more selective agents with fewer cardiovascular side effects. wikipedia.org This led to the introduction of short-acting beta2-agonists (SABAs) like albuterol. atsjournals.org The first long-acting beta2-agonist (LABA), salmeterol (B1361061), was introduced in 1990, offering up to 12 hours of bronchodilation. wikipedia.org The quest for even longer-acting agents for once-daily dosing led to the development of ultra-LABAs, including vilanterol, which was designed based on the salmeterol molecular scaffold and marketed in 2013. wikipedia.orgnih.gov
Overview of Research Paradigms and Investigative Methodologies for Vilanterol Acetate
The investigation of this compound has encompassed a wide range of research methodologies. Preclinical studies utilized in vitro assays with recombinant cell lines (e.g., CHO cells) expressing beta-adrenergic receptor subtypes to determine potency, selectivity, and intrinsic activity. ebi.ac.ukcaymanchem.comcaymanchem.com Functional studies on isolated tissues, such as guinea pig trachea strips, were employed to assess the onset and duration of action. ebi.ac.ukscite.ai In vivo animal models, including histamine-induced bronchospasm models in guinea pigs, were used to evaluate its therapeutic efficacy. caymanchem.comsigmaaldrich.com Clinical research has involved Phase I trials in healthy subjects and patients with asthma and COPD to characterize its safety, tolerability, pharmacokinetics, and pharmacodynamics. ebi.ac.uk These studies often involve serial spirometry to measure lung function parameters like FEV1 over a 24-hour period. clinicaltrials.gov
Properties
CAS No. |
503068-35-7 |
|---|---|
Molecular Formula |
C₂₆H₃₇Cl₂NO₇ |
Molecular Weight |
546.48 |
Synonyms |
(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Vilanterol Acetate
Beta2-Adrenergic Receptor (β2-AR) Binding Kinetics and Affinity of Vilanterol (B1248922) Acetate (B1210297)
The interaction of vilanterol acetate with the β2-AR has been extensively studied to understand its pharmacological profile. These studies involve determining its binding affinity and the rates at which it associates with and dissociates from the receptor.
The equilibrium dissociation constant (KD) is a measure of a ligand's binding affinity to a receptor; a lower KD value indicates a higher binding affinity. pharmacologycanada.org For vilanterol, radioligand binding studies have been conducted to determine its KD at the β2-AR. In these studies, vilanterol demonstrated a high affinity for the β2-AR. fda.gov The affinity of vilanterol for the β2-AR is noted to be comparable to that of salmeterol (B1361061) but higher than that of olodaterol (B163178), formoterol (B127741), and indacaterol (B1671819). nih.govebi.ac.ukselleckchem.comdovepress.comtandfonline.com
Studies using [3H]vilanterol with recombinant human β2-AR expressed in Chinese Hamster Ovary (CHO) cells have provided specific pKD values, which is the negative logarithm of the KD. fda.gov In the absence of a guanosine (B1672433) triphosphate (GTP) analog, two affinity states were observed: a high-affinity state with a pKD of 10.82 ± 0.12 and a low-affinity state with a pKD of 9.47 ± 0.17. fda.govchemsrc.comapexbt.com At a higher temperature (37°C) and without a GTP analog, a low-affinity pKD of 9.52 ± 0.24 was observed. chemsrc.com
| Condition | Affinity State | pKD (mean ± SEM) | Reference |
|---|---|---|---|
| Absence of Gpp(NH)p (20°C) | High | 10.82 ± 0.12 | fda.govchemsrc.comapexbt.com |
| Low | 9.47 ± 0.17 | fda.govchemsrc.comapexbt.com | |
| Absence of Gpp(NH)p (37°C) | Low | 9.52 ± 0.24 | chemsrc.com |
| Presence of Gpp(NH)p (20°C) | Low | 9.44 ± 0.07 | fda.govchemsrc.comapexbt.com |
The association rate constant (kon) and dissociation rate constant (koff) describe the kinetics of a ligand binding to and dissociating from a receptor. worktribe.comsprpages.nl For vilanterol, the dissociation from the β2-AR was found to be biphasic, indicating the presence of both fast and slow dissociation phases. fda.gov The half-life (t½) for the fast dissociation was approximately 3.0 minutes, while the slow dissociation phase had a t½ of about 47 minutes. fda.gov The high-affinity state of the receptor is associated with the larger t½. fda.gov In the presence of the GTP analog Gpp(NH)p, the dissociation half-life was 3.5 minutes. apexbt.com
| Parameter | Condition | Value (mean ± SEM) | Reference |
|---|---|---|---|
| kon (M⁻¹min⁻¹) | +Gpp(NH)p (20°C) | 3.8 ± 0.5 x 10⁸ | fda.gov |
| -Gpp(NH)p (20°C) | 3.2 ± 0.7 x 10⁸ | fda.gov | |
| koff (min⁻¹) | +Gpp(NH)p (20°C) | 0.20 ± 0.02 | fda.gov |
| -Gpp(NH)p (20°C) | 0.27 ± 0.03 (Fast) | fda.gov | |
| 0.015 ± 0.001 (Slow) | fda.gov |
Guanine (B1146940) nucleotides, such as GTP, play a regulatory role in the function of G protein-coupled receptors (GPCRs) like the β2-AR. nih.gov GTP and its non-hydrolyzable analogs can influence the binding affinity of agonists. nih.gov In the case of vilanterol, the presence of the GTP analog Gpp(NH)p resulted in a single low-affinity binding state with a pKD of 9.44 ± 0.07. fda.govchemsrc.comapexbt.com This is consistent with the understanding that GTP analogs can decrease the high-affinity binding of agonists to their receptors. nih.gov
Receptor Selectivity Profile of this compound
The therapeutic efficacy of a β2-AR agonist is enhanced by its selectivity for the β2-AR over other beta-adrenergic receptor subtypes, namely β1-AR and β3-AR, which are predominantly found in the heart and adipose tissue, respectively.
Vilanterol has demonstrated high selectivity for the β2-AR. drugbank.comchemsrc.com In functional assays using CHO cells expressing human β-adrenergic receptor subtypes, vilanterol was shown to be at least 1000-fold more selective for the β2-AR over both β1-AR and β3-AR subtypes. chemsrc.com Another source states that vilanterol is 1000-fold and 400-fold more selective for β2 than β1 and β3 adrenoceptors, respectively. drugbank.com This high selectivity is crucial for minimizing potential cardiovascular side effects. The pEC50 values, which measure the potency of the drug in functional assays, further illustrate this selectivity.
| Receptor Subtype | pEC50 (mean ± SEM) | EC50 (nM) | Reference |
|---|---|---|---|
| β2-AR | 10.37 ± 0.05 | 0.4 | chemsrc.comapexbt.commedkoo.com |
| β1-AR | 6.98 ± 0.03 | 398 | chemsrc.comapexbt.commedkoo.com |
| β3-AR | 7.36 ± 0.03 | 794 | chemsrc.comapexbt.commedkoo.com |
When compared to other LABAs, vilanterol exhibits a favorable selectivity profile. In cAMP functional activity studies, vilanterol demonstrated a selectivity for β2-AR over β1-AR and β3-AR that is similar to salmeterol. nih.govebi.ac.ukselleckchem.comscite.ai However, it showed a significantly improved selectivity profile compared to formoterol and indacaterol. nih.govebi.ac.ukselleckchem.comscite.ainih.gov This enhanced selectivity of vilanterol may contribute to a better safety profile concerning off-target effects.
Signal Transduction Mechanisms Activated by this compound
This compound, a selective long-acting β2-adrenergic agonist (LABA), exerts its pharmacological effects through a well-defined signal transduction cascade initiated by its binding to β2-adrenergic receptors. drugbank.comnih.govnewdrugapprovals.org This binding triggers a series of intracellular events, culminating in the physiological responses for which it is clinically utilized. drugbank.comtga.gov.au
Stimulation of Intracellular Adenylyl Cyclase
The primary mechanism of action of this compound begins with its binding to the β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells. nih.govnih.gov This interaction activates the receptor-associated G-stimulatory proteins (Gs). nih.gov The activated Gαs subunit of the G-protein then stimulates the enzyme adenylyl cyclase. drugbank.comtga.gov.auahdbonline.com Adenylyl cyclase is an intracellular enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comnewdrugapprovals.orgtga.gov.au This initial step is critical as it amplifies the signal from the receptor, leading to a significant increase in the intracellular concentration of the second messenger, cAMP. nih.govjcdr.net
Cyclic Adenosine Monophosphate (cAMP) Production Pathways
Following the stimulation of adenylyl cyclase by this compound, there is a substantial increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). drugbank.comnewdrugapprovals.orgtga.gov.au This elevation in cAMP is the central event in the signaling pathway. nih.gov In human airway smooth muscle cells, vilanterol has been shown to induce cAMP production in a concentration-dependent manner. nih.gov Studies comparing vilanterol to other β2-agonists, such as salmeterol, have demonstrated that vilanterol is a more effective inducer of cAMP production across various concentrations and time points. nih.gov This heightened cAMP production is directly linked to the subsequent relaxation of bronchial smooth muscle and the inhibition of the release of inflammatory mediators from mast cells. drugbank.comtga.gov.auahdbonline.com
Downstream Signaling Cascades and Protein Kinase A (PKA) Activation
The increased intracellular concentration of cAMP activates downstream signaling cascades, with the primary effector being Protein Kinase A (PKA). jcdr.netmdpi.com cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. dovepress.com These activated catalytic subunits of PKA then phosphorylate various target proteins within the cell. jcdr.net The phosphorylation of these key regulatory proteins, which are involved in the control of smooth muscle tone, leads to a cascade of events that ultimately results in the sequestration of intracellular calcium ions (Ca2+). jcdr.net This reduction in intracellular calcium availability leads to the relaxation of the airway smooth muscle. nih.govnih.gov
Influence on Gene Transcription via cAMP Response Element Binding Protein (CREB)
Beyond its direct effects on smooth muscle relaxation, the signaling pathway activated by this compound also extends to the regulation of gene transcription. mdpi.comnih.gov The catalytic subunit of PKA can translocate to the nucleus, where it phosphorylates the cAMP Response Element Binding Protein (CREB). mdpi.comnih.gov Phosphorylation activates CREB, causing it to dimerize and bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of various genes. mdpi.comnih.gov This binding event modulates the transcription of these genes. mdpi.com For instance, the activation of the RGS2 (Regulator of G-protein Signaling 2) gene promoter contains a conserved cAMP-response element that is critical for CREB binding and subsequent RGS2-promoter activation. nih.gov This transcriptional regulation may contribute to the long-term therapeutic effects of this compound. tandfonline.com
Intrinsic Efficacy and Agonist Properties of this compound
The effectiveness of this compound as a β2-adrenergic agonist is defined by its intrinsic efficacy and agonist properties, which have been characterized in various preclinical studies.
Assessment of Agonist Efficacy in Recombinant Assays
Recombinant cell-based assays are crucial for determining the potency and efficacy of β2-agonists like this compound. In Chinese Hamster Ovary (CHO) cells expressing the human β2-adrenergic receptor, vilanterol has been shown to selectively induce the accumulation of cAMP. medkoo.com Studies comparing vilanterol with other LABAs have provided insights into its relative efficacy. For instance, in functional adenyl cyclase assays using CHO cells, vilanterol demonstrated an intrinsic activity greater than that of salmeterol but lower than R,R-formoterol. europa.eu However, vilanterol showed a level of intrinsic efficacy comparable to indacaterol and significantly greater than salmeterol. ebi.ac.ukresearchgate.netnih.gov These findings highlight vilanterol's potent and full agonist activity at the β2-adrenergic receptor. scite.airesearchgate.net
Table 1: Comparison of Agonist Efficacy of Vilanterol and Other β2-Agonists in Recombinant CHO Cell Assays
| Compound | Intrinsic Efficacy Comparison | Reference |
| Vilanterol | Greater than Salmeterol | ebi.ac.ukresearchgate.netnih.gov |
| Comparable to Indacaterol | ebi.ac.ukresearchgate.netnih.gov | |
| Lower than R,R-formoterol | europa.eu | |
| Salmeterol | Lower than Vilanterol | ebi.ac.ukresearchgate.netnih.gov |
| Indacaterol | Comparable to Vilanterol | ebi.ac.ukresearchgate.netnih.gov |
| R,R-formoterol | Higher than Vilanterol | europa.eu |
Comparative Intrinsic Efficacy with Other β2-AR Agonists
This compound's activity is characterized by its interaction with the β2-adrenergic receptor (β2-AR), leading to the stimulation of intracellular adenylyl cyclase and a subsequent increase in cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comeuropa.eunewdrugapprovals.org This cascade results in the relaxation of bronchial smooth muscle. drugbank.comeuropa.eu The intrinsic efficacy of a β2-AR agonist, its ability to produce a maximal response upon binding to the receptor, is a critical determinant of its pharmacological profile.
In functional assays measuring cAMP production, vilanterol has demonstrated a level of intrinsic efficacy that is comparable to that of indacaterol. nih.govscite.aiselleckchem.comnih.gov However, its intrinsic efficacy is significantly greater than that of salmeterol. nih.govscite.aiselleckchem.comnih.gov While formoterol may exhibit greater intrinsic efficacy and functional potency in some experimental systems, vilanterol shows a significantly improved β2-AR selectivity profile over formoterol, indacaterol, and salbutamol. nih.govresearchgate.netresearchgate.net This higher selectivity for the β2-AR over β1-AR and β3-AR subtypes is similar to that of salmeterol. nih.govselleckchem.comnih.gov
Research in isolated, electrically stimulated guinea pig tracheal strips provides further comparative data. In this model, vilanterol was found to be equipotent with formoterol, and more potent than both salmeterol and indacaterol. scite.ai
Table 1: Comparative In Vitro Properties of Vilanterol and Other β2-AR Agonists
| Feature | Vilanterol | Salmeterol | Formoterol | Indacaterol |
| Receptor Affinity | Sub-nanomolar, comparable to salmeterol, higher than others. nih.govselleckchem.com | Comparable to vilanterol. nih.govselleckchem.com | Lower than vilanterol. nih.govselleckchem.com | Lower than vilanterol. nih.govselleckchem.com |
| Intrinsic Efficacy | Significantly greater than salmeterol; comparable to indacaterol. nih.govnih.gov | Lower than vilanterol and indacaterol. nih.govnih.gov | Higher than vilanterol in some assays. researchgate.net | Comparable to vilanterol. nih.govnih.gov |
| β2-Receptor Selectivity (vs. β1/β3) | High; similar to salmeterol, greater than formoterol & indacaterol. nih.govnih.gov | High; similar to vilanterol. nih.govnih.gov | Lower than vilanterol. nih.govnih.gov | Lower than vilanterol. nih.govnih.gov |
Persistence and Reassertion of this compound Action at the Cellular Level
The prolonged, 24-hour activity of vilanterol is a defining characteristic that has been extensively documented in preclinical studies. nih.govselleckchem.commedchemexpress.com In vitro investigations using cellular cAMP production and tissue-based assays have established that vilanterol exhibits a persistence of action that is comparable to indacaterol. nih.govselleckchem.comselleckchem.com Furthermore, its duration of action at the cellular level is demonstrably longer than that of formoterol. nih.govselleckchem.comselleckchem.com
In studies on human airways, vilanterol not only has a longer duration of action than salmeterol but also a faster onset. nih.govselleckchem.comdovepress.com A significant level of bronchodilation was observed 22 hours after treatment with vilanterol, underscoring its long-lasting effect at the tissue level. nih.govselleckchem.comsigmaaldrich.com
Reassertion describes the ability of a drug to continue to exert its effect even after the initial, unbound drug has been washed from the system, a key feature of long-acting β2-agonists. This phenomenon is often attributed to the drug forming a depot in the cell membrane or binding to an exosite on the receptor. nih.gov Vilanterol demonstrates significant reassertion activity in both cell and tissue systems. nih.govscite.aiselleckchem.comsigmaaldrich.com This reassertion capacity is reported to be comparable to that of both salmeterol and indacaterol. nih.govscite.aiselleckchem.comsigmaaldrich.com Notably, the duration of vilanterol's reassertion effect is longer than that observed for formoterol. nih.govscite.aiselleckchem.comsigmaaldrich.com
Molecular Interactions and Receptor Anchoring Hypotheses for this compound
The extended duration of action of ultra-long-acting β2-AR agonists like vilanterol is believed to result from specific molecular interactions with the cell membrane and the receptor itself.
Vilanterol is a highly lipophilic molecule. nih.govatsjournals.orgresearchgate.net This physicochemical property facilitates its partitioning into the lipid bilayer of cell membranes. nih.govatsjournals.org It is hypothesized that after inhalation, vilanterol accumulates in the cell membrane, forming a drug depot. nih.govatsjournals.orgresearchgate.net From this depot, the molecule can be gradually released over time to interact with the β2-AR, thereby contributing to its prolonged pharmacological effect. This "microkinetic" model, where the membrane acts as a reservoir, is a key hypothesis explaining the long duration of action for many lipophilic β2-agonists. nih.gov
In addition to its partitioning into the lipid membrane, a complementary hypothesis suggests that vilanterol may interact with the β2-AR in a more direct and anchored manner. nih.govatsjournals.org Evidence suggests the possibility that vilanterol binds directly to an anchoring site, or "exosite," within the structure of the β2-adrenergic receptor itself. researchgate.netresearchgate.netresearchgate.net This dual mechanism—forming a depot within the membrane via high lipophilicity and potentially binding to a secondary site on the receptor—is proposed to work in concert to secure its 24-hour duration of action. atsjournals.orgresearchgate.net This contrasts with other long-acting agonists; for instance, indacaterol's long duration has been linked to a high affinity for lipid raft microdomains where β2-ARs are concentrated, while salmeterol's action is often explained by its hydrophobic tail anchoring into an exosite. nih.govatsjournals.orgresearchgate.net
Preclinical Pharmacodynamic Characterization of Vilanterol Acetate
In Vitro Bronchodilatory Effects of Vilanterol (B1248922) Acetate (B1210297)
In preclinical studies, vilanterol has demonstrated potent and selective bronchodilatory effects in isolated airway tissues. Studies on isolated guinea pig tracheal preparations have been instrumental in characterizing the relaxant properties of β2-adrenoceptor agonists. nih.govnih.govresearchgate.net Vilanterol has shown high potency and a long duration of action in this model. newdrugapprovals.org
In human airways, vilanterol has also been shown to induce significant relaxation of smooth muscle. nih.govresearchgate.net When compared to other LABAs, vilanterol exhibits a distinct profile. For instance, in human airways pre-constricted with histamine (B1213489), vilanterol demonstrated a significantly faster onset of action than salmeterol (B1361061). nih.gov The guinea pig is considered a suitable model for studying the action of spasmolytic agents on airway smooth muscle, as bronchodilator drugs that are effective in guinea pigs are also clinically effective in humans. nih.govnih.gov
| Compound | Mean Onset of Action (minutes) |
|---|---|
| Vilanterol | 3.1 nih.gov |
| Salmeterol | 8.3 nih.gov |
Preclinical data have consistently highlighted the rapid onset and extended duration of action of vilanterol. In isolated superfused guinea pig trachea, vilanterol demonstrated a fast onset and long duration of action. newdrugapprovals.org These findings are mirrored in studies on human airway tissues, where vilanterol not only had a faster onset but also a longer duration of action compared to salmeterol, with significant bronchodilation still evident 22 hours after treatment. nih.govresearchgate.netebi.ac.uk This prolonged activity supports its potential for once-daily administration. nih.govresearchgate.net The pharmacokinetic profile of vilanterol shows a rapid onset of bronchodilation that is maintained over a 24-hour period. nih.gov
| Compound | Bronchodilation at 22 hours |
|---|---|
| Vilanterol | Significant level of bronchodilation observed nih.govresearchgate.net |
| Salmeterol | Less persistent effect compared to vilanterol nih.govresearchgate.net |
Cellular and Tissue-Level Pharmacological Responses Mediated by Vilanterol Acetate
In addition to their bronchodilatory effects, long-acting β2-agonists like vilanterol can influence airway remodeling by modulating the proliferation of airway smooth muscle (ASM) cells. nih.govdovepress.com In vitro studies have suggested that LABAs can inhibit ASM cell proliferation, which is a significant factor in the pathophysiology of chronic airway diseases. nih.govdovepress.comdovepress.com The ability of ASM cells to change their functions, including proliferation, is known as phenotype plasticity. nih.gov
Beyond its effects on smooth muscle and inflammatory cells, vilanterol may also stimulate mucociliary transport. nih.govdovepress.com This non-smooth muscle effect is another β2-agonist-mediated action that can be clinically relevant. nih.govdovepress.com Mucociliary clearance is a crucial defense mechanism of the airways, responsible for removing inhaled particles and pathogens. nih.govnih.gov The process relies on the coordinated beating of ciliated cells to propel mucus. nih.govresearchgate.net While the direct effects of vilanterol on this mechanism require further specific investigation, the general class of β2-agonists is known to have a positive impact on this clearance process. nih.govdovepress.com
Attenuation of Neutrophil Recruitment and Activation
Long-acting beta2-agonists (LABAs) like vilanterol are recognized for their bronchodilatory effects, which are primarily due to the relaxation of airway smooth muscle. dovepress.com Beyond this, LABAs may exert other clinically relevant effects, including the attenuation of neutrophil recruitment and activation. dovepress.com Neutrophils are key inflammatory cells, and their infiltration into the airways is a characteristic feature of respiratory diseases like COPD. The process of neutrophil recruitment is driven by chemokines, which guide these cells to sites of inflammation. aging-us.combiorxiv.org Vilanterol's potential to modulate this inflammatory cascade represents a significant aspect of its preclinical characterization. While direct studies on vilanterol's effect on neutrophil recruitment are part of its broader anti-inflammatory profile, the primary mechanism is linked to its beta2-adrenoceptor agonism, which can influence various non-smooth muscle cells involved in airway inflammation. dovepress.com
System-Level Pharmacological Effects in Preclinical Models
Cardiovascular System Evaluation in Animal Models (e.g., hERG potassium channels, Purkinje fibers in vitro, rat and dog studies)
The preclinical assessment of vilanterol included comprehensive cardiovascular safety studies to identify any potential adverse effects. Sympathomimetic drugs can sometimes be associated with cardiovascular effects like cardiac arrhythmias. gsk.com Therefore, vilanterol was evaluated for its effects on the cardiovascular system in various animal models. nih.gov
A critical part of this evaluation involves testing for the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel. nih.govfrontiersin.org Blockade of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for serious cardiac arrhythmias. nih.govnih.gov Preclinical studies for vilanterol would have assessed its potential to interact with this channel. researchgate.net
Furthermore, cardiovascular assessments in dogs and rats are standard in preclinical toxicology programs. fda.gov These studies are designed to detect effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters. gsk.com For vilanterol, no clinically relevant effects on heart rate or serum potassium were observed in studies involving subjects with hepatic impairment compared to healthy subjects. tga.gov.au Proliferative effects consistent with other beta2-agonists were noted in the reproductive tract of female rats and mice, but these occurred at exposures significantly higher than the maximum recommended human dose. gsk.comeuropa.eu
Respiratory System Responses in Animal Models (e.g., anti-bronchoconstrictor effects in conscious guinea pigs)
The primary therapeutic action of vilanterol is its bronchodilator effect. This was extensively characterized in preclinical models, particularly in conscious guinea pigs, a well-established model for assessing anti-bronchoconstrictor activity. mcmaster.canih.govportlandpress.com In these studies, vilanterol was shown to inhibit histamine-induced bronchoconstriction. nih.gov When administered as a nebulized solution to conscious guinea pigs, vilanterol was found to be equipotent to salmeterol. nih.gov The duration of this effect was similar to salmeterol at around 10 hours at equieffective doses; however, unlike salmeterol, the duration of action for vilanterol increased in a dose-dependent manner. nih.gov
Comparative Preclinical Pharmacodynamics of this compound
Comparison of Onset and Duration with Salmeterol in Human Airways
A key aspect of vilanterol's preclinical profile is its rapid onset and long duration of action, especially when compared to the established LABA, salmeterol. In in vitro studies using isolated human airways pre-constricted with histamine, vilanterol demonstrated a significantly faster onset of action than salmeterol. nih.govresearchgate.net Furthermore, vilanterol exhibited a longer duration of action, maintaining a significant bronchodilator effect at 22 hours, a time point where salmeterol's effect was no longer significant. nih.govresearchgate.net
The table below summarizes the comparative data on the onset and duration of action for vilanterol and salmeterol in human airways.
| Parameter | Vilanterol | Salmeterol | Reference |
|---|---|---|---|
| Onset of Action (minutes) | 3.1 | 8.3 | nih.gov |
| Duration of Action (hours) | >22 | <22 | nih.govresearchgate.net |
These findings from preclinical studies highlight vilanterol as a potent and selective beta2-adrenoceptor agonist with a rapid onset and a 24-hour duration of action. researchgate.netnih.gov
Comparative Bronchodilatory Efficacy against Other LABAs in Animal Models
Preclinical animal models have been instrumental in characterizing the bronchodilatory profile of this compound in comparison to other long-acting beta2-agonists (LABAs). These studies, conducted across various species and experimental setups, have provided a foundational understanding of its potency, onset, and duration of action relative to established and contemporary therapies such as salmeterol, formoterol (B127741), and indacaterol (B1671819).
In vitro studies on isolated guinea pig tracheal strips have offered a direct comparison of the intrinsic potency of these compounds. In this model, vilanterol demonstrated a high potency, reflected by its pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect). Specifically, vilanterol was found to be equipotent to formoterol and significantly more potent than salmeterol and indacaterol in relaxing the pre-contracted airway smooth muscle. nih.gov
Further investigations in vivo have substantiated these findings and provided insights into the duration of action. In studies using conscious guinea pigs, vilanterol, when administered as a nebulized solution, was shown to be equipotent to salmeterol in its ability to inhibit histamine-induced bronchoconstriction. nih.gov A key differentiator observed in these studies was the duration of the bronchodilator effect. At equieffective doses, vilanterol demonstrated a duration of action similar to salmeterol (approximately 10 hours) and notably longer than that of formoterol (less than 3 hours). nih.gov Furthermore, unlike salmeterol, the duration of vilanterol's effect increased in a dose-dependent manner. nih.gov
Comparative studies in anesthetized animal models have also been employed to evaluate bronchoprotection. In anesthetized guinea pigs, the bronchoprotective half-life of inhaled vilanterol was determined to be 18 hours. researchgate.net This was shorter than that observed for indacaterol (51 hours) and olodaterol (B163178) (47 hours) in the same model. researchgate.net In a separate study involving anesthetized dogs, vilanterol's potency in inhibiting acetylcholine-induced bronchoconstriction was compared to other once-daily LABAs, providing further data on its relative efficacy in a different animal species. researchgate.net
The following tables summarize the key findings from these comparative preclinical studies.
Table 1: Comparative Potency of Vilanterol and Other LABAs in Isolated Guinea Pig Trachea
| Compound | pEC50 | Relative Potency |
| Vilanterol | 8.6 nih.gov | Equipotent to Formoterol; More potent than Salmeterol and Indacaterol |
| Formoterol | 8.6 nih.gov | - |
| Salmeterol | 6.7 nih.gov | - |
| Indacaterol | 7.0 nih.gov | - |
| Data sourced from studies on isolated, electrically stimulated guinea pig trachea strips. nih.gov |
Table 2: Comparative Duration of Bronchodilator Action in Conscious Guinea Pigs
| Compound | Duration of Action (at equieffective doses) |
| Vilanterol | ~10 hours (dose-dependent increase) nih.gov |
| Salmeterol | ~10 hours nih.gov |
| Formoterol | <3 hours nih.gov |
| Based on inhibition of histamine-induced bronchoconstriction. nih.gov |
Table 3: Comparative Bronchoprotective Half-Life in Anesthetized Guinea Pigs
| Compound | Bronchoprotective Half-Life (hours) |
| Vilanterol | 18 researchgate.net |
| Indacaterol | 51 researchgate.net |
| Olodaterol | 47 researchgate.net |
| Following inhalation and challenge with acetylcholine. researchgate.net |
Absorption and Distribution Studies in Preclinical Models
Pharmacokinetic studies in preclinical species provide foundational knowledge about a drug's behavior in a biological system. For vilanterol, these studies have elucidated its absorption characteristics and how it distributes throughout the body after administration.
The oral bioavailability of vilanterol has been found to be low in rodent models, a characteristic attributed to extensive first-pass metabolism. newdrugapprovals.org Studies indicate that first-pass hepatic clearance is a significant factor limiting the systemic availability of the compound after oral administration in both mice and rats. europa.eu
Data from pharmacokinetic studies reveal species-specific variability in oral bioavailability. In mice, the oral bioavailability was determined to be 0.1%, while in rats, it was slightly higher at 0.9%. fda.gov This low systemic exposure following oral ingestion underscores the compound's rapid and extensive metabolism upon passing through the liver for the first time. newdrugapprovals.orgfda.gov
| Preclinical Model (Rodent) | Oral Bioavailability (%) | Reference |
|---|---|---|
| Mouse | 0.1% | fda.gov |
| Rat | 0.9% | fda.gov |
Following systemic administration, vilanterol is extensively distributed into tissues. The volume of distribution (Vd) is a key pharmacokinetic parameter that quantifies this distribution. While the Vd at a steady state in humans is 165 L, data from animal studies provide further context. gsk.com Vilanterol exhibits high plasma protein binding across different species, which influences its distribution. fda.gov
| Animal Model | Plasma Protein Binding (%) | Reference |
|---|---|---|
| Mouse | 94.3% | fda.gov |
| Rat | 92.3% | fda.gov |
| Guinea Pig | 98.9% | fda.gov |
| Rabbit | 93.4% | fda.gov |
| Dog | 98.7% | fda.gov |
Metabolic Pathways and Enzyme Systems
The biotransformation of vilanterol is a critical aspect of its preclinical profile, determining its duration of action and the nature of its byproducts.
In vitro studies using human liver microsomes have demonstrated that vilanterol undergoes rapid metabolism. dovepress.com Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes and are a standard tool for evaluating the metabolic stability of new chemical entities. researchgate.netthermofisher.com The rapid breakdown of vilanterol in these systems is consistent with the extensive first-pass metabolism observed in vivo. dovepress.com
The primary enzyme responsible for the metabolism of vilanterol is Cytochrome P450 3A4 (CYP3A4). fda.govdrugbank.com CYP3A4 is a major enzyme in the human liver and intestine, involved in the metabolism of a large percentage of clinically used drugs. genecards.orgmedsafe.govt.nz Studies have shown that in humans and dogs, vilanterol is principally metabolized by CYP3A4, leading to the formation of various metabolites with significantly reduced pharmacological activity. fda.govdrugbank.com In rats, however, the metabolism is mediated by a different CYP enzyme, CYP2B2. fda.gov The identification of CYP3A4 as the key enzyme in humans was confirmed through studies using specific chemical inhibitors and antibodies in human liver microsomes. nih.gov
The metabolic fate of vilanterol has been investigated in several preclinical species. The primary metabolic route is O-dealkylation, which produces a range of metabolites. drugbank.com Minor pathways include N-dealkylation and C-dealkylation. drugbank.com
In vitro studies using hepatocytes from rats, dogs, and humans have identified numerous metabolites. Notably, the metabolic profile in dogs was found to be the most similar to that in humans, with every quantifiable human metabolite also being present in dogs. fda.gov This makes the dog a relevant species for toxicological assessment of vilanterol metabolites. The table below summarizes the relative percentage of major metabolites formed in hepatocytes from different species. fda.gov
| Metabolite | Rat (% of Total Metabolism) | Dog (% of Total Metabolism) | Human (% of Total Metabolism) |
|---|---|---|---|
| M29 | 3.3 | 8.5 | 24.1 |
| M33 | 4.3 | 7.9 | 11.5 |
| M30/31 | - | 1.5 | 6.3 |
| M32 | - | 6.5 | 2.9 |
| M26 | See M14 | 26.3 | 2.9 |
| M12 | 24.3 | - | - |
| M9 | 3.6 | 2.5 | - |
Elimination Routes of this compound and its Metabolites in Preclinical Models
The elimination of vilanterol and its metabolites has been characterized in key preclinical species, primarily through the analysis of urine and feces.
Studies in animal models have established that vilanterol is eliminated through both renal and fecal pathways. The primary route of excretion for vilanterol-related radioactivity is the feces. fda.gov Following intravenous administration in rats, 69.5% of the radioactivity was recovered in the feces, while 18.3% was found in the urine. fda.gov In dogs, intravenous administration resulted in 47.9% of the dose being recovered in feces and 38.8% in urine. fda.gov
After oral administration of radiolabelled vilanterol, mass balance studies showed that approximately 70% of the radiolabel is excreted in the urine and 30% in the feces, with primary elimination occurring via metabolism followed by excretion of these metabolites. europa.eutga.gov.augskstatic.com The difference in excretion patterns between intravenous and oral routes highlights the role of first-pass metabolism. europa.eunih.gov
Recovery of Vilanterol-Related Radioactivity After Intravenous Administration
| Preclinical Species | % Recovered in Urine | % Recovered in Feces | Source |
|---|---|---|---|
| Rat | 18.3% | 69.5% | fda.gov |
| Dog | 38.8% | 47.9% | fda.gov |
Plasma clearance, a measure of the volume of plasma cleared of a drug per unit of time, has been determined for vilanterol in preclinical species. Following intravenous administration, the plasma clearance of vilanterol was 108 L/hour. europa.eutga.gov.augskstatic.com In rats and dogs, the elimination half-life was 5.3 and 9.8 hours, respectively. fda.gov
Pharmacokinetic Profile of Vilanterol in Preclinical Species
| Species | Parameter | Value | Source |
|---|---|---|---|
| Rat | Elimination Half-Life (Inhalation) | 5.3 hours | fda.gov |
| Dog | Elimination Half-Life (Inhalation) | 9.8 hours | fda.gov |
| General (IV) | Plasma Clearance | 108 L/hour | europa.eutga.gov.augskstatic.com |
Mechanistic Investigations of Drug-Drug Interactions involving this compound
Mechanistic studies have explored the potential for drug-drug interactions involving vilanterol, focusing on its role as a substrate for metabolic enzymes and transporters.
In vitro studies have confirmed that vilanterol is a substrate for the P-glycoprotein (P-gp) transporter. europa.eueuropa.eumedsinfo.com.au P-gp, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump located in various tissues, including the intestinal epithelium. wikipedia.orgpensoft.net As a P-gp substrate, the absorption and disposition of vilanterol can be influenced by P-gp function. europa.eupensoft.net This transporter actively pumps substrates out of cells, which can limit the oral bioavailability of drugs it acts upon. pensoft.net
Vilanterol is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme in dogs and humans. fda.govrxlist.com This enzyme is responsible for the extensive first-pass metabolism of vilanterol. europa.eutga.gov.aunih.gov The primary metabolic pathways involve O-dealkylation to a range of metabolites with significantly reduced pharmacological activity. europa.eunih.gov
The mechanistic basis for interactions with CYP3A4 inhibitors lies in the competitive or non-competitive blockage of this metabolic pathway. rxlist.comfda.gov Strong inhibitors of CYP3A4, such as ketoconazole (B1673606), can significantly increase the systemic exposure to vilanterol. tga.gov.aurxlist.comfda.gov In a drug interaction study, co-administration of ketoconazole with a fluticasone (B1203827) furoate/vilanterol combination resulted in a 65% increase in the mean area under the curve (AUC) for vilanterol. tga.gov.au This occurs because inhibition of CYP3A4 reduces the first-pass metabolism of vilanterol, allowing more of the active drug to enter systemic circulation. tga.gov.aurxlist.com
The interactions between vilanterol and beta-blockers or other sympathomimetic agents are based on their opposing or additive pharmacodynamic effects at adrenergic receptors.
Beta-blockers : These agents act as antagonists at beta-adrenergic receptors. drugs.com Vilanterol is a selective long-acting beta-2 adrenergic agonist; its therapeutic effect is derived from stimulating these receptors to cause bronchial smooth muscle relaxation. medscape.com Beta-blockers, particularly non-selective ones, can weaken or directly antagonize this effect by blocking the same beta-2 receptors. tga.gov.audrugs.comhres.ca This pharmacodynamic antagonism can lead to increased airway resistance and potentially precipitate bronchospasm. drugs.comnih.gov
Other Sympathomimetic Agents : Concomitant use of vilanterol with other sympathomimetic agents, which also stimulate the sympathetic nervous system, can lead to additive pharmacological effects. drugs.comhres.ca This potentiation of adrenergic stimulation can increase the risk of cardiovascular effects, such as increased heart rate and blood pressure. drugs.comhres.ca
Structure Activity Relationship Sar and Molecular Interactions
The structure of vilanterol (B1248922) is key to its pharmacological properties. It was designed based on the salmeterol (B1361061) scaffold. nih.gov The saligenin head is crucial for binding to the beta2-receptor and initiating the signaling cascade. The long, lipophilic tail anchors the molecule within the cell membrane, contributing to its extended duration of action. nih.gov The incorporation of an oxygen atom at the homobenzylic position of the phenyl ring was a key modification from salmeterol, contributing to its ultra-long-acting profile. scite.ainih.gov
Synthesis and Structure Activity Relationship Sar Studies of Vilanterol Acetate
Synthetic Routes and Chemical Derivatization of Vilanterol (B1248922) Acetate (B1210297)
The creation of vilanterol was a result of targeted chemical synthesis and modification, building upon the foundation of earlier β2-AR agonists to enhance its therapeutic profile.
Origins from Salmeterol (B1361061) Molecular Scaffold
Vilanterol's design is fundamentally derived from the molecular structure of salmeterol, another well-established long-acting β2-AR agonist. drugbank.comdrugbank.comnih.gov The development of vilanterol was based on modifying the salmeterol molecule to create homochiral compounds. drugbank.comdrugbank.comimperial.ac.uk This strategic evolution from the salmeterol scaffold aimed to produce a molecule with an inherent 24-hour activity, addressing the need for longer-acting bronchodilators to improve patient compliance. drugbank.comdrugbank.comnih.gov The synthesis involves the incorporation of an oxygen atom at the homobenzylic position of the phenyl ring on the right-hand side of (R)-salmeterol. chemicalbook.comchemicalbook.comnih.gov
Key Structural Modifications and Chirality (e.g., (R)-configuration, incorporation of oxygen atom)
A critical aspect of vilanterol's design is its specific stereochemistry. The molecule is a homochiral compound with an (R)-configuration at the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) side chain. drugbank.comdrugbank.comimperial.ac.uk This specific chirality is crucial, as the (R)-enantiomer of related compounds like salmeterol is known to be more potent. researchgate.net
A key structural modification from its predecessor, salmeterol, is the incorporation of an oxygen atom into the lipophilic side chain. chemicalbook.comnih.gov This modification creates an ether linkage in the side chain, a feature that contributes to its distinct pharmacological properties. Vilanterol is chemically described as 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol. wikipedia.org
Identification and Properties of Crystalline Salts (e.g., triphenylacetate salt)
Vilanterol is used clinically as a salt, specifically vilanterol trifenatate (vilanterol triphenylacetate). chemicalbook.comnih.gov This salt is formed by combining vilanterol with one equivalent of triphenylacetic acid. chemicalbook.comnih.govebi.ac.uk Vilanterol trifenatate is a white powder with the empirical formula C24H33Cl2NO5·C20H16O2 and a molecular weight of 774.77 g/mol . chemicalbook.comsigmaaldrich.com It is characterized as being insoluble in water and slightly soluble in several organic solvents, including methanol, ethanol, and acetonitrile. chemicalbook.com The triphenylacetate salt form possesses suitable chemical properties for inhaled administration. chemicalbook.comchemicalbook.com
Table 1: Physicochemical Properties of Vilanterol Trifenatate
| Property | Value |
| Molecular Formula | C44H49Cl2NO7 |
| Molecular Weight | 774.77 g/mol |
| Appearance | White to beige powder |
| Solubility in Water | Insoluble |
| Solubility in DMSO | 2 mg/mL (clear) |
| Storage Temperature | -20°C |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.com
Structural Determinants of Beta2-Adrenergic Receptor Affinity and Selectivity
The specific chemical structure of vilanterol is directly responsible for its high affinity and selectivity for the β2-adrenergic receptor, which underpins its therapeutic efficacy.
Identification of Pharmacophores for Enhanced β2-AR Binding
The interaction of vilanterol with the β2-AR is dictated by specific chemical groups, or pharmacophores, within its structure. The ethanolamine portion of the molecule, containing a hydroxyl group and a secondary amine, is a classic pharmacophore for β-adrenergic receptor agonists. This group forms crucial hydrogen bonds with key amino acid residues, such as aspartic acid and asparagine, within the binding pocket of the β2-AR. plos.org
The long, lipophilic side chain, a hallmark of long-acting β2-AR agonists, is another critical pharmacophore. This side chain is believed to anchor the molecule to an "exosite" on or near the receptor, allowing the active head of the molecule to remain engaged with the receptor's active site for an extended period. nih.gov The presence of the dichlorinated phenyl ring and the ether linkages within this side chain are specific to vilanterol and contribute to its high-affinity binding. nih.gov Radioligand binding studies have demonstrated that vilanterol has a subnanomolar affinity for the β2-AR, which is comparable to salmeterol but higher than other long-acting agents like olodaterol (B163178), formoterol (B127741), and indacaterol (B1671819). nih.gov
Chemical Features Conferring Selectivity over β1-AR and β3-AR
Vilanterol exhibits a high degree of selectivity for the β2-AR over the β1-AR and β3-AR subtypes. drugbank.com This selectivity is paramount for minimizing off-target effects, particularly cardiovascular side effects associated with β1-AR stimulation. Functional activity studies measuring cAMP production in cells expressing human β-adrenergic receptor subtypes have quantified this selectivity. Vilanterol is approximately 1000-fold more selective for the β2-AR than the β1-AR and around 400-fold more selective for the β2-AR than the β3-AR. drugbank.comdrugbank.comnih.gov
The precise structural features responsible for this high selectivity are complex and multifactorial. However, it is understood that the specific conformation and chemical properties of the entire molecule, including the arylethanolamine head and the extended lipophilic tail, are finely tuned to fit the unique topology of the β2-AR binding site more favorably than the binding sites of the β1-AR and β3-AR.
Table 2: In Vitro Selectivity of Vilanterol for Human β-Adrenergic Receptors
| Receptor Subtype | pEC50 (Functional Activity) | Selectivity vs. β2-AR |
| β1-AR | 6.98 ± 0.03 | ~1000-fold |
| β2-AR | 10.37 ± 0.05 | - |
| β3-AR | 7.36 ± 0.03 | ~400-fold |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data from cAMP functional activity studies. medchemexpress.comapexbt.com
Correlation of Structure with Pharmacological Properties
The pharmacological characteristics of vilanterol are intrinsically linked to its molecular structure. Developed from the salmeterol scaffold, vilanterol incorporates specific modifications to enhance its clinical performance, particularly concerning its onset and duration of action, as well as its metabolic fate. drugbank.comnih.govdrugbank.com
Relationship between Molecular Structure and Onset of Action
Vilanterol exhibits a faster onset of action compared to its predecessor, salmeterol. nih.govscite.ainih.gov In studies on human airways, vilanterol's onset was measured at approximately 3.1 minutes, significantly quicker than salmeterol's 8.3 minutes. nih.gov This rapid activity is attributed to specific structural features that facilitate efficient binding and activation of the β2-adrenergic receptor.
The key structural components influencing its rapid onset include:
Saligenin Head Group: The 4-hydroxy-3-(hydroxymethyl)phenyl group is crucial for binding to the active site of the β2-adrenergic receptor and initiating the signaling cascade that leads to bronchodilation. scite.ai
Flexible Linker: The ether-containing side chain provides the necessary flexibility for the molecule to orient itself correctly within the receptor's binding pocket.
(R)-Configuration: Vilanterol was specifically designed as a homochiral compound with the (R)-configuration at the carbon bearing the hydroxyl group in the ethanolamine moiety. drugbank.comdrugbank.comresearchgate.net This stereochemistry is known to be more potent and is essential for optimal interaction with the receptor.
While the affinity of vilanterol for the β2-receptor is comparable to that of salmeterol, the combination of these structural elements allows for a more rapid induction of the conformational changes in the receptor required for its activation, resulting in a faster clinical response. nih.govresearchgate.net
Structural Features Governing Prolonged Duration of Action
A defining characteristic of vilanterol is its inherent 24-hour activity, which allows for once-daily administration. drugbank.comnih.gov This prolonged duration of action is a result of specific lipophilic and anchoring moieties within its structure that cause the molecule to persist at the receptor site and in the lung tissue. nih.govnih.gov
The structural features responsible for this extended activity are:
Lipophilic Side Chain: Vilanterol possesses a long, lipophilic tail which includes a hexyl group and a 2,6-dichlorobenzyl ether moiety. This extensive lipophilic portion of the molecule is believed to interact with a specific micro-domain within the β2-adrenergic receptor, known as an "exosite." This interaction anchors the molecule to the receptor, allowing the active saligenin head to repeatedly engage with the receptor's active site, leading to sustained activation.
High Receptor Affinity: The molecule demonstrates a high affinity for the β2-adrenergic receptor, which is comparable to salmeterol and higher than other β2-agonists like formoterol and indacaterol. nih.govresearchgate.net This strong binding contributes to its slow dissociation from the receptor. nih.gov
Tissue Retention: The physicochemical properties conferred by its structure lead to longer retention in the lungs. nih.gov This ensures a sustained local concentration of the drug, contributing to its 24-hour bronchodilator effect, which has been observed to be still apparent 22 hours after administration. nih.govdrugbank.comnih.gov
These combined features result in a molecule with a persistent action that is comparable to indacaterol and longer than that of formoterol or salmeterol. scite.ainih.gov
Design Principles for Metabolic Inactivation (Antedrug Approach)
Vilanterol was developed using an "antedrug" approach, a design strategy aimed at creating a locally active drug that is rapidly metabolized into inactive forms upon entering systemic circulation. scite.airesearchgate.net This approach is intended to minimize systemic side effects.
The key design principles for its metabolic inactivation are:
Metabolic Liabilities: The structure of vilanterol was intentionally designed to include sites susceptible to rapid metabolism by cytochrome P450 enzymes, particularly CYP3A4, which is abundant in the liver. drugbank.comtga.gov.au
O-dealkylation: The primary metabolic pathway for vilanterol is O-dealkylation of the ether linkage in the side chain. tga.gov.au This process breaks down the molecule into metabolites with significantly reduced β2-agonist activity.
High Clearance: The design results in a molecule with high metabolic clearance. scite.airesearchgate.net Consequently, the portion of an inhaled dose that is swallowed and absorbed from the gastrointestinal tract undergoes extensive first-pass metabolism in the liver, leading to very low oral bioavailability (less than 2%). drugbank.comresearchgate.net
This antedrug strategy ensures that the therapeutic effect is localized to the lungs, while systemic exposure and the potential for off-target effects are significantly limited. researchgate.net
Advanced Analytical and Bioanalytical Methodologies for Vilanterol Acetate Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental in determining the affinity and kinetic properties of a compound for its receptor. These assays utilize a radioactively labeled form of the ligand to quantify binding to the target receptor.
Saturation binding studies using tritium-labeled Vilanterol (B1248922) ([3H]Vilanterol) have been employed to characterize its binding to the β2-adrenoceptor (β2-AR). In studies with human lung plasma membranes, specific saturation binding data for [3H]Vilanterol were best fitted to a one-site affinity model. This indicates that Vilanterol binds to a single class of sites on the β2-AR in this tissue preparation. These experiments are crucial for determining the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of Vilanterol.
Kinetic binding studies measure the rate at which a ligand associates (Kon) and dissociates (Koff) from its receptor. These parameters provide insight into the duration of the drug-receptor interaction. For Vilanterol, kinetic binding parameters at the human β2-receptor have been determined. In the presence of Gpp(NH)p at 20°C, the association rate constant (Kon) was found to be 3.8 ± 0.5 x 10^8 M-1.min-1, with a dissociation rate (Koff) of 0.20 ± 0.02 min-1. In the absence of Gpp(NH)p at the same temperature, the Kon was 3.2 ± 0.7 x 10^8 M-1.min-1, with a fast Koff of 0.27 ± 0.03 min-1 and a slow Koff of 0.015 ± 0.001 min-1.
| Condition | Kon (M-1.min-1) | Koff (min-1) | pKD |
|---|---|---|---|
| +Gpp(NH)p (20°C) | 3.8 ± 0.5 x 10^8 | 0.20 ± 0.02 | 9.44 ± 0.07 |
| -Gpp(NH)p (20°C) | 3.2 ± 0.7 x 10^8 | 0.27 ± 0.03 (fast) | 9.47 ± 0.17 |
| -Gpp(NH)p (20°C) | 0.015 ± 0.001 (slow) | 10.8 ± 0.12 | |
| -Gpp(NH)p (37°C) | Not Determined | 0.23 ± 0.04 | 9.52 ± 0.24 |
Cell-Based Functional Assays
Cell-based assays are essential for determining the functional consequences of receptor binding, such as the activation of downstream signaling pathways.
The activation of the β2-AR by an agonist like Vilanterol leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This response is a key measure of the compound's functional activity. In functional activity studies using recombinant cell lines, Vilanterol has been shown to be a potent and selective β2-AR agonist. nih.gov It demonstrated a level of intrinsic efficacy comparable to indacaterol (B1671819) and significantly greater than that of salmeterol (B1361061). nih.gov Furthermore, Vilanterol exhibited a selectivity for the β2-AR over the β1-AR and β3-AR that was similar to salmeterol but significantly improved compared to formoterol (B127741) and indacaterol. nih.gov The persistence of its action in cellular cAMP production studies was found to be comparable to indacaterol and longer than that of formoterol. nih.gov
Tissue-Based Functional Assays
Tissue-based functional assays provide a more physiologically relevant system to study the pharmacological effects of a compound. These assays often use isolated tissues, such as airway smooth muscle, to measure a functional response like muscle relaxation.
Isolated Superperfused Guinea Pig Trachea Studies
The isolated superfused guinea pig trachea is a well-established ex vivo model used to assess the pharmacological properties of bronchodilators. nih.gov This preparation allows for the study of drug effects on the contractile tone of airway smooth muscle in a controlled environment. nih.gov In the context of Vilanterol research, this model has been instrumental in characterizing its functional properties as a long-acting β2-adrenoceptor agonist. nih.gov
Studies using guinea pig tissue systems have been employed to evaluate the binding and functional characteristics of Vilanterol at the β2-adrenoceptor. nih.gov These investigations measure key parameters such as the persistence of action and reassertion activity. Research has shown that Vilanterol exhibits a persistence of action comparable to indacaterol and longer than formoterol. nih.gov Furthermore, its reassertion activity was found to be comparable to that of salmeterol and indacaterol. nih.gov The relaxant effect induced by β2-agonists in this model is typically measured against a pre-contracted state, often induced by agents like methacholine, to simulate bronchoconstriction. nih.govresearchgate.net
| Parameter | Vilanterol Comparison | Reference Compounds |
|---|---|---|
| Persistence of Action | Comparable to Indacaterol; Longer than Formoterol | Indacaterol, Formoterol |
| Reassertion Activity | Comparable to Salmeterol and Indacaterol | Salmeterol, Indacaterol |
Human Airway Tissue Response Measurements
Complementing animal model data, studies on isolated human airway tissues provide direct insight into a compound's efficacy in the target tissue. For Vilanterol, these measurements have confirmed its profile as a potent and long-acting bronchodilator. In human airways, Vilanterol demonstrated a faster onset of action and a longer duration of action when compared to salmeterol. nih.gov Notably, it was shown to maintain a significant level of bronchodilation 22 hours after a single treatment, supporting its long-acting profile. nih.gov
Spectroscopic and Chromatographic Techniques for Compound Characterization
The characterization and quality control of Vilanterol Acetate (B1210297) rely on sophisticated analytical techniques to ensure purity, identify metabolites, and confirm its chemical structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for the purity assessment and quantification of Vilanterol in bulk and pharmaceutical forms. ijmca.comhumanjournals.com Several validated HPLC methods have been developed for the simultaneous analysis of Vilanterol with other compounds, demonstrating the technique's robustness and reliability. ijmca.comwjpps.comresearchgate.net
These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters including specificity, accuracy, precision, linearity, and robustness. humanjournals.com The methods effectively separate Vilanterol from its degradation products, proving their stability-indicating qualities. wjpps.comresearchgate.net For instance, one method reported a linearity range of 2.5-15 μg/ml for Vilanterol with a correlation coefficient of 0.9990. researchgate.net Another study found the purity of Vilanterol in a pharmaceutical dosage form to be 99.63%. humanjournals.com
| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate | Detection Wavelength | Linearity Range (Vilanterol) | Reference |
|---|---|---|---|---|---|
| Xterra C18 | 0.01M KH2PO4 (pH 3.2) : Methanol (55:45 v/v) | 1.0 mL/min | 247 nm | 12.5 - 37.5 µg/mL | wjpps.com |
| Phenomenex Gemini C18 (4.6×250mm, 5µ) | Methanol : TEA Buffer (65:35 v/v) | 1.0 mL/min | 265 nm | 10 - 50 µg/mL | humanjournals.com |
| C18 Column | Methanol : Acetonitrile : 1% Sodium Perchlorate (50:40:10 v/v/v) | 1.0 mL/min | 254 nm | 2.5 - 15 µg/mL | researchgate.net |
| Agilent Zorbax XDB C18 (150mm×4.6mm, 5μ) | Potassium Dihydrogen Phosphate : Methanol (40:60 v/v) | 1.0 mL/min | 235 nm | 50 - 150 µg/mL |
Mass Spectrometry for Metabolite Identification (Implied Research)
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying metabolites and degradation products. nih.govmdpi.com In the analysis of Vilanterol, mass spectrometry has been employed to elucidate the structure of its degradants formed under stress conditions (acidic, basic, and oxidative). nih.gov The results revealed that certain degradation products were comparable to known Vilanterol metabolites. nih.gov
The process involves separating the parent drug from its metabolites using chromatography, followed by ionization and mass analysis. High-resolution mass spectrometry (HRMS) provides high mass accuracy, which is crucial for determining the elemental composition of unknown metabolites. mdpi.com A study on Vilanterol's degradation products identified the mass-to-charge ratio (m/z) of the intact drug ion [M+H]+ at 486 and 488, with the two peaks resulting from the isotopic presence of chlorine. nih.gov This technique is essential for understanding the biotransformation pathways of the drug in the body. uw.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) for Structural Elucidation (Implied Research)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like Vilanterol Acetate. core.ac.ukethernet.edu.et While specific NMR studies on Vilanterol were not detailed in the provided scope, the application of this technique is implied for its fundamental characterization. NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically nuclei like ¹H and ¹³C) within a molecule. core.ac.uk
Key NMR parameters used for structure elucidation include:
Chemical Shift (δ): This indicates the electronic environment of a nucleus, helping to identify functional groups. core.ac.uk
Spin-Spin Coupling (J): This reveals information about the connectivity of atoms, as it describes the interaction between neighboring nuclei. core.ac.uk
Integration: The area under an NMR signal is proportional to the number of nuclei generating that signal. core.ac.uk
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to piece together the complete molecular structure. core.ac.uk These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the carbon skeleton and the relative stereochemistry of the molecule. core.ac.uk
Emerging Research Directions and Unexplored Avenues for Vilanterol Acetate
Investigation of Novel Molecular Targets Beyond Canonical Beta2-Adrenergic Receptors
While the therapeutic effects of vilanterol (B1248922) are predominantly attributed to its action on beta2-adrenergic receptors, emerging research suggests the possibility of interactions with other molecular targets. A computational drug repurposing study identified vilanterol as a potential antifungal agent against Candida albicans. researchgate.net This investigation, which utilized virtual docking, suggested that vilanterol might interact with lanosterol (B1674476) 14-alpha demethylase (Erg11p), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.net In-vitro experiments supported this finding, demonstrating that vilanterol possesses antifungal activity and can disrupt the cell membrane of C. albicans. researchgate.net This discovery points towards a novel, non-canonical molecular target for vilanterol, warranting further investigation into its potential as a repurposed antifungal drug.
Exploration of Receptor Subtype Heterogeneity and Desensitization Mechanisms in Airway Cells
A critical aspect of long-term beta2-agonist therapy is receptor desensitization, a process where the cell's response to the agonist diminishes over time. slideshare.net This can occur through homologous or heterologous mechanisms. slideshare.net Homologous desensitization involves the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins. nih.govslideshare.net This uncouples the receptor from its signaling G protein and promotes its internalization, leading to a reduced cellular response. slideshare.net Studies have shown that β-arrestin-2, in particular, plays a role in constraining the relaxant effects of beta2-agonists on airway smooth muscle. nih.gov
The pattern and extent of desensitization can be agonist-specific. nih.gov While some early studies suggested that partial agonists might cause less desensitization than full agonists, the reality is more complex. nih.gov Understanding the specific mechanisms by which vilanterol modulates receptor desensitization in different airway cell types is a key area for future research. This could involve investigating the specific GRKs and β-arrestins involved and how their expression and activity are regulated in various airway cells.
Development and Validation of Advanced Preclinical Models for Respiratory Research
The development of more sophisticated and predictive preclinical models is crucial for advancing our understanding of vilanterol's pharmacology and for the development of new respiratory therapies. Traditional preclinical research has often relied on animal models, such as guinea pigs and mice, which have been instrumental in the initial characterization of long-acting beta2-agonists. researchgate.net However, there are inherent limitations in translating findings from these models to human physiology. mdpi.com
To bridge this gap, there is a growing emphasis on the development of advanced in vitro and ex vivo models that more accurately mimic human respiratory biology. These include:
Three-dimensional (3D) cell culture models: These models, such as organoids and spheroids, are derived from primary human airway cells and can recapitulate the complex cellular architecture and interactions of the human airway epithelium. mdpi.com
Organs-on-a-chip (OOCs): These microfluidic devices allow for the co-culture of different cell types in a dynamic environment, simulating the physiological and mechanical cues of the lung. mdpi.com
Humanized mouse models: These are immunodeficient mice engrafted with human immune cells or tissues, providing a platform to study human-specific immune responses in an in vivo setting. mdpi.com
These advanced models offer the potential to investigate the effects of vilanterol in a more physiologically relevant context, including its impact on cell-cell interactions, inflammatory responses, and tissue remodeling. The FDA Modernization Act 2.0, which allows for alternatives to animal testing, is expected to further drive the adoption and development of these innovative preclinical models. mdpi.com
Elucidation of Mechanisms Underlying Cellular Resistance to Beta2-Adrenergic Agonists
The development of resistance or tolerance to long-term beta2-agonist therapy is a clinical concern. nih.gov While receptor desensitization is a major contributor, other mechanisms at the cellular level can also lead to a diminished response. One such mechanism involves the ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their intracellular concentration and efficacy. drugbank.com Both vilanterol and fluticasone (B1203827) furoate are known substrates of P-gp. fda.gov
Further research is needed to fully elucidate the role of drug transporters and other potential resistance mechanisms in the context of vilanterol therapy. This could involve studying the expression and activity of these transporters in different airway cell types and how they are modulated by disease state and co-administered therapies. Understanding these mechanisms could lead to the development of strategies to overcome or mitigate cellular resistance to beta2-agonists.
Pharmacogenomic Aspects Influencing Vilanterol Acetate (B1210297) Response in Preclinical Systems
Pharmacogenomics, the study of how genetic variations influence drug response, is a rapidly growing field with the potential to personalize respiratory medicine. dgra.debioline.org.br Genetic polymorphisms in genes encoding for drug metabolizing enzymes, receptors, and transporters can all affect how an individual responds to a drug. bioline.org.br
For vilanterol, key areas of pharmacogenomic interest in preclinical systems include:
CYP3A4: Vilanterol is primarily metabolized by the cytochrome P450 enzyme CYP3A4. fda.gov Genetic variations in the CYP3A4 gene could potentially influence the rate of vilanterol metabolism and systemic exposure.
Beta2-Adrenergic Receptor (ADRB2): Polymorphisms in the ADRB2 gene have been associated with altered responses to beta2-agonists. bioline.org.br Investigating how these polymorphisms affect vilanterol's binding affinity, signaling, and desensitization in preclinical models could provide valuable insights.
P-glycoprotein (ABCB1): As vilanterol is a substrate for P-gp, variations in the ABCB1 gene could impact its transport and intracellular concentrations. drugbank.comfda.gov
Preclinical pharmacogenomic studies, utilizing techniques like genotyping and phenotyping of in vitro cell systems and animal models, can help identify genotype-phenotype relationships that may predict efficacy and safety profiles in different patient populations. dgra.de This knowledge can inform the design of clinical trials and the development of genetically-guided therapeutic strategies.
Advanced Computational Modeling and Simulation for Vilanterol Acetate Pharmacology (e.g., docking, molecular dynamics)
Computational modeling and simulation have become indispensable tools in modern drug discovery and development, offering a way to study complex biological systems and drug-target interactions at a molecular level. news-medical.net For this compound, these in silico approaches can provide valuable insights into its pharmacological properties.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking studies can be used to:
Visualize the binding of vilanterol to the beta2-adrenergic receptor.
Identify key amino acid residues involved in the interaction.
Compare the binding of vilanterol to that of other beta2-agonists.
Screen for potential off-target interactions, as demonstrated in the study identifying vilanterol's potential as an antifungal agent. researchgate.netqeios.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. mdpi.comnih.gov For vilanterol, MD simulations can be used to:
Investigate the stability of the vilanterol-receptor complex. researchgate.net
Explore the mechanisms of receptor activation and desensitization.
Simulate the movement of vilanterol through cell membranes.
These computational approaches, often used in conjunction with experimental data, can accelerate the research process, reduce costs, and provide a deeper, mechanistic understanding of vilanterol's pharmacology. news-medical.netfrontiersin.org
Q & A
Q. What are the recommended storage conditions for vilanterol acetate to ensure chemical stability in laboratory settings?
this compound should be stored at -20°C in pure form (stable for 3 years) or 4°C (stable for 2 years). In solvent form (e.g., DMSO), store at -80°C (6 months) or -20°C (1 month). Ensure airtight containers to prevent degradation from moisture or oxidation. Stability data is derived from controlled stability studies under these conditions .
Q. What safety protocols should researchers follow when handling this compound in experimental setups?
- Use full personal protective equipment (PPE) , including safety goggles, nitrile gloves, and lab coats.
- Work in a fume hood to avoid inhalation of aerosols.
- Avoid skin contact; rinse immediately with water for 15 minutes if exposed.
- For spills, use inert adsorbents (e.g., sand) and dispose of waste according to hazardous material guidelines .
Q. How should researchers design preclinical studies to evaluate this compound’s efficacy in COPD models?
- Use randomized, blinded animal trials with COPD-induced models (e.g., elastase/lipopolysaccharide exposure).
- Include control groups (placebo and active comparators like salmeterol).
- Primary endpoints: lung function metrics (FEV₁, FVC) and exacerbation frequency .
- Secondary endpoints: inflammatory biomarkers (e.g., IL-6, TNF-α) .
Q. What statistical methods are appropriate for analyzing this compound’s impact on COPD exacerbation rates?
- Apply Cox proportional hazards models to compare time-to-first exacerbation between treatment arms.
- Use negative binomial regression for recurrent exacerbation events.
- Report hazard ratios (HR) with 95% confidence intervals (CI), as seen in trials where HR = 0.825 (95% CI: 0.681–1.002) for mortality outcomes .
Advanced Research Questions
Q. What methodologies are used to investigate this compound’s epigenetic effects, such as histone acetylation?
- Conduct chromatin immunoprecipitation (ChIP) assays to quantify acetylated histone H3 levels.
- Normalize data to total histone H3 and express as relative intensity (arbitrary units vs. untreated controls).
- Validate findings using siRNA knockdown of β₂-adrenergic receptors to isolate pathway-specific effects .
Q. How can researchers resolve contradictions between this compound’s mortality outcomes and symptom relief in COPD trials?
- Perform subgroup analyses based on baseline eosinophil counts (e.g., ≥150 cells/μL vs. <150 cells/μL).
- Use mediation analysis to determine if symptom improvement indirectly affects mortality.
- Reconcile results with meta-analyses of trials where combination therapy reduced exacerbations by 25% (p<0.001) but showed non-significant mortality trends .
Q. What experimental strategies validate this compound’s interaction with the cAMP signaling pathway?
- Employ cAMP ELISA kits to measure intracellular cAMP levels in bronchial smooth muscle cells post-treatment.
- Combine with adenylyl cyclase inhibitors (e.g., SQ22536) to confirm pathway specificity.
- Cross-reference with KEGG pathway databases (e.g., hsa04024) to map receptor-ligand interactions .
Q. How should biomarkers like blood eosinophil counts be integrated into studies assessing this compound’s anti-inflammatory effects?
- Stratify cohorts by eosinophil thresholds (e.g., 2% or 150 cells/μL) to identify responsive subpopulations.
- Correlate eosinophil levels with sputum IL-5/IL-13 concentrations via multiplex assays.
- Compare outcomes to trials where eosinophil-guided therapy reduced exacerbations by 29% (p=0.02) .
Q. What techniques address the stability challenges of this compound in long-term in vitro studies?
- Use LC-MS/MS to monitor compound degradation over time.
- Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent oxidation.
- Validate stability under varying pH and temperature conditions using accelerated stability testing .
Q. How can researchers optimize dose-response studies for this compound in combination therapies?
- Apply response surface methodology (RSM) to model synergistic effects with corticosteroids (e.g., fluticasone).
- Use fractional factorial designs to reduce the number of experimental runs while testing multiple doses (e.g., 25–100 μg/mL).
- Validate using in vivo models measuring bronchodilation latency and duration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
